tert-butyl (2E)-4,4-dimethoxybut-2-enoate
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Overview
Description
tert-Butyl (2E)-4,4-dimethoxybut-2-enoate is an organic compound that belongs to the class of esters. It is characterized by the presence of a tert-butyl group and two methoxy groups attached to a butenoate backbone. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (2E)-4,4-dimethoxybut-2-enoate can be achieved through several methods. One common approach involves the esterification of 4,4-dimethoxybut-2-enoic acid with tert-butyl alcohol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions with the removal of water to drive the reaction to completion.
Another method involves the use of tert-butyl hydroperoxide and benzyl cyanide under metal-free conditions. This approach involves the oxidation of the Csp3-H bond, cleavage of the C-CN bond, and formation of the C-O bond in a one-pot reaction .
Industrial Production Methods
In industrial settings, the production of tert-butyl esters often utilizes flow microreactor systems. These systems offer advantages such as increased efficiency, versatility, and sustainability compared to traditional batch processes . The use of flow microreactors allows for better control over reaction conditions and can lead to higher yields and purity of the desired product.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (2E)-4,4-dimethoxybut-2-enoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include tert-butyl nitrite, N-tosylhydrazones, and various oxidizing and reducing agents . Reaction conditions vary depending on the desired transformation but often involve the use of catalysts, solvents, and controlled temperatures.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation reactions may yield carboxylic acids, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
tert-Butyl (2E)-4,4-dimethoxybut-2-enoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of polymers, pharmaceuticals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of tert-butyl (2E)-4,4-dimethoxybut-2-enoate involves its interaction with various molecular targets and pathways. For example, in oxidation reactions, the compound undergoes electron transfer processes that lead to the formation of oxidized products. In substitution reactions, the methoxy groups can be replaced by other functional groups through nucleophilic or electrophilic mechanisms .
Comparison with Similar Compounds
tert-Butyl (2E)-4,4-dimethoxybut-2-enoate can be compared with other similar compounds, such as:
tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate: This compound has a similar tert-butyl ester structure but with additional functional groups that provide different reactivity and applications.
tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate: Another tert-butyl ester with distinct structural features and uses in organic synthesis.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts unique reactivity and makes it a valuable compound in various fields of research and industry.
Properties
CAS No. |
1071143-91-3 |
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Molecular Formula |
C10H18O4 |
Molecular Weight |
202.2 |
Purity |
0 |
Origin of Product |
United States |
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